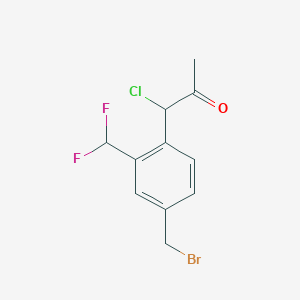
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of proteins and enzymes involved in key cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(4-Bromomethylphenyl)-1-chloropropan-2-one: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(4-(Difluoromethyl)phenyl)-1-chloropropan-2-one:
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H10BrClF2O |
|---|---|
Poids moléculaire |
311.55 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,10-11H,5H2,1H3 |
Clé InChI |
ADTJATWCNSOSGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)CBr)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)




![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)



![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)

